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molecular formula C10H7Br2FO2 B8296717 4,7-Dibromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one

4,7-Dibromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one

Cat. No. B8296717
M. Wt: 337.97 g/mol
InChI Key: GGZBPLVGEMRQNI-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of argon was placed 7-Bromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one (1168 g, 4.51 mol, 1.00 equiv) and dichloromethane (8 L), followed by the addition of Br2 (724.3 g, 4.53 mol, 1.00 equiv) dropwise with stirring at −20° C. over 90 min. The resulting solution was stirred at −20° C. for 30 min and at room temperature for 3 h. The reaction was then quenched by the addition of 6000 mL of saturated aqueous Na2SO3 at 0° C. and extracted with 4×2 L of dichloromethane. The combined organic layers were washed with 2×3000 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 1170 g (77%) of 4,7-dibromo-8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a yellow solid.
Quantity
1168 g
Type
reactant
Reaction Step One
Name
Quantity
724.3 g
Type
reactant
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:13]([F:14])=[CH:12][C:5]2[O:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1.[Br:15]Br>ClCCl>[Br:15][CH:9]1[C:10](=[O:11])[C:4]2[CH:3]=[C:2]([Br:1])[C:13]([F:14])=[CH:12][C:5]=2[O:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
1168 g
Type
reactant
Smiles
BrC1=CC2=C(OCCCC2=O)C=C1F
Step Two
Name
Quantity
724.3 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
8 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring at −20° C. over 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20-L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of argon
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −20° C. for 30 min and at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 6000 mL of saturated aqueous Na2SO3 at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with 4×2 L of dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with 2×3000 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1CCOC2=C(C1=O)C=C(C(=C2)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1170 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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